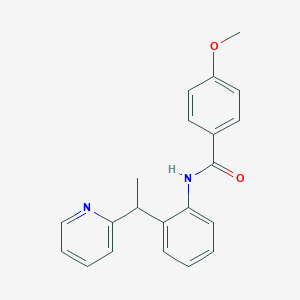

2'-1-(2-Pyridyl)ethyl-p-anisanilide

Descripción

2'-1-(2-Pyridyl)ethyl-p-anisanilide is a synthetic organic compound characterized by a pyridyl group (2-pyridyl) attached via an ethyl linker to a para-anisanilide moiety (methoxy-substituted aniline). This structure confers unique electronic and steric properties, making it relevant in coordination chemistry, materials science, and pharmaceutical research.

Propiedades

Número CAS |

58754-28-2 |

|---|---|

Fórmula molecular |

C21H20N2O2 |

Peso molecular |

332.4 g/mol |

Nombre IUPAC |

4-methoxy-N-[2-(1-pyridin-2-ylethyl)phenyl]benzamide |

InChI |

InChI=1S/C21H20N2O2/c1-15(19-8-5-6-14-22-19)18-7-3-4-9-20(18)23-21(24)16-10-12-17(25-2)13-11-16/h3-15H,1-2H3,(H,23,24) |

Clave InChI |

FILCVWTUSLNOIX-UHFFFAOYSA-N |

SMILES canónico |

CC(C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC)C3=CC=CC=N3 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Luminescent Pyridyl-Containing Complexes

Compounds such as scandium, europium, and terbium 1-(2-pyridyl)naphtholate complexes (e.g., Sc[1-(2-pyridyl)naphtholate]₃) share the 2-pyridyl motif but differ in their aromatic backbone (naphtholate vs. anisanilide). Key findings from these analogs include:

- Luminescence Properties : Europium complexes exhibit strong red emission (λₑₘ ≈ 615 nm) due to f-f transitions, while terbium analogs show green luminescence (λₑₘ ≈ 545 nm) . The absence of lanthanide ions in 2'-1-(2-pyridyl)ethyl-p-anisanilide likely limits its intrinsic luminescence, but its pyridyl group could act as a ligand for metal coordination to enhance optical properties.

- Quantum Yields : Scandium complexes display moderate quantum yields (Φ = 0.15–0.25), suggesting that electron-donating substituents (e.g., methoxy in p-anisanilide) might further tune emissive behavior .

Data Table 1: Luminescence Comparison

| Compound | Emission λ (nm) | Quantum Yield (Φ) | Key Functional Groups |

|---|---|---|---|

| Eu[1-(2-pyridyl)naphtholate]₃ | 615 | 0.45 | 2-pyridyl, naphtholate |

| 2'-1-(2-Pyridyl)ethyl-p-anisanilide | N/A* | N/A* | 2-pyridyl, p-methoxyanilide |

*Direct data unavailable; inferred from structural analogs.

Thermodynamic Stability and Reactivity

Phosphonic acid derivatives with pyridyl groups, such as 1-(N-butylamino)-1-(2-pyridyl)-methylphosphonic acid, provide insights into thermodynamic stability:

- Activation Entropy (ΔS≠): Pyridyl-substituted phosphonic acids exhibit large negative ΔS≠ values (≈ -50 J/K·mol), indicative of associative transition states . In contrast, non-pyridyl analogs (e.g., 1-(N-phenylamino)-1-phenyl-methylphosphonic acid) show positive ΔS≠ (≈ +198.8 J/K·mol), suggesting divergent decomposition pathways (elimination vs. coordination-controlled processes) .

- Implications for 2'-1-(2-Pyridyl)ethyl-p-anisanilide : The electron-rich pyridyl and methoxy groups may stabilize transition states, reducing activation entropy and favoring specific reaction mechanisms.

Solubility and Bioavailability

While direct data on 2'-1-(2-Pyridyl)ethyl-p-anisanilide are lacking, analogs like Ethyl 2-(piperidin-4-yl)acetate highlight the role of functional groups in physicochemical properties:

- Log Po/w (Octanol-Water Partition Coefficient): Piperidine-containing compounds often exhibit Log Po/w ≈ 1.2–1.8, suggesting moderate lipophilicity . The pyridyl and methoxy groups in 2'-1-(2-Pyridyl)ethyl-p-anisanilide may increase polarity, lowering Log Po/w compared to purely alkyl-substituted analogs.

- Solubility : Methoxy groups enhance aqueous solubility, while pyridyl moieties may introduce pH-dependent solubility due to protonation at acidic pH.

Data Table 2: Physicochemical Properties

Research Findings and Limitations

- Key Insights :

- The 2-pyridyl group enhances metal-binding capacity and may enable catalytic or sensing applications.

- The p-methoxyanilide moiety likely improves solubility and steric shielding, altering reactivity compared to naphtholate or phosphonic acid analogs.

- Limitations: No direct studies on 2'-1-(2-Pyridyl)ethyl-p-anisanilide were found in the provided evidence; comparisons rely on structural analogs. Experimental validation is needed for luminescence, stability, and bioavailability metrics.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.